

# Benchmarking Tyrosinase-IN-35 performance against industry-standard inhibitors

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Compound of Interest					
Compound Name:	Tyrosinase-IN-35				
Cat. No.:	B15577426	Get Quote			

# Benchmarking Tyrosinase-IN-35: A Comparative Guide for Researchers

For scientists and professionals in drug development, identifying potent and effective tyrosinase inhibitors is a critical step in creating novel treatments for hyperpigmentation and related disorders. This guide provides a direct comparison of **Tyrosinase-IN-35** against established industry-standard inhibitors, supported by experimental data and detailed protocols to ensure accurate evaluation and reproducibility.

## **Performance Comparison of Tyrosinase Inhibitors**

The inhibitory efficacy of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. The following table summarizes the IC50 values for **Tyrosinase-IN-35** and several industry-standard inhibitors against human and mushroom tyrosinase.



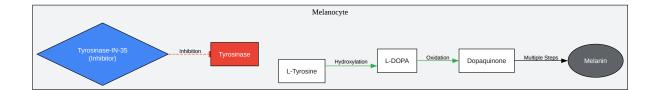
Inhibitor	Enzyme Source	Substrate	IC50 (μM)	Reference
Tyrosinase-IN-35	Human	L-DOPA	2.09	[1][2][3][4]
Kojic Acid	Human	L-DOPA	16.38	[1][2][3][4]
Kojic Acid	Mushroom	L-DOPA	30.6 - 37.86	[2][5]
α-Arbutin	Mushroom	L-DOPA	8000 (8.0 mM)	[6]
β-Arbutin	Mushroom	L-DOPA	9000 (9.0 mM)	[6]
Hydroquinone	Mushroom	L-DOPA	~70 (varied)	[5]

Note: IC50 values can exhibit variability based on experimental conditions, including the purity and source of the enzyme, substrate concentration, and assay buffer conditions.

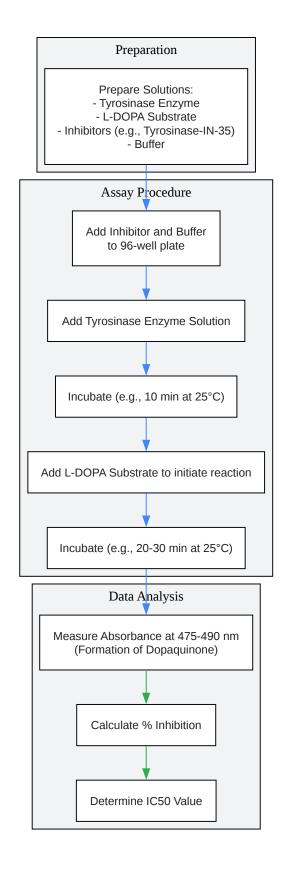
## **Signaling Pathway and Experimental Workflow**

To understand the mechanism of inhibition and the methodology for its assessment, the following diagrams illustrate the tyrosinase signaling pathway and a standard experimental workflow for an inhibition assay.









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